molecular formula C18H20N2OS B11342069 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,2-dimethylpropanamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,2-dimethylpropanamide

Cat. No.: B11342069
M. Wt: 312.4 g/mol
InChI Key: MQABNDKLHCRMMY-UHFFFAOYSA-N
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Description

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N,2-dimethylpropanamide is a complex organic compound that features both indole and thiophene rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N,2-dimethylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(thiophen-2-yl)-1H-indole with an appropriate aldehyde to form the intermediate compound, which is then further reacted with N,N-dimethylpropanamide under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N,2-dimethylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N,2-dimethylpropanamide involves its interaction with cellular targets. In cancer cells, it has been shown to cause cell cycle arrest at the S and G2/M phases, leading to apoptosis . This effect is mediated through the modulation of various molecular pathways, including the downregulation of oncogenes and the upregulation of tumor suppressor genes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine
  • 2-(Thiophen-2-yl)-1H-indole derivatives

Uniqueness

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N,2-dimethylpropanamide stands out due to its specific combination of indole and thiophene rings, which confer unique electronic and steric properties. These characteristics make it particularly effective in certain biological applications, such as anticancer activity, compared to other similar compounds .

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,2-dimethylpropanamide

InChI

InChI=1S/C18H20N2OS/c1-12(2)18(21)20(3)17(16-9-6-10-22-16)14-11-19-15-8-5-4-7-13(14)15/h4-12,17,19H,1-3H3

InChI Key

MQABNDKLHCRMMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C)C(C1=CC=CS1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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